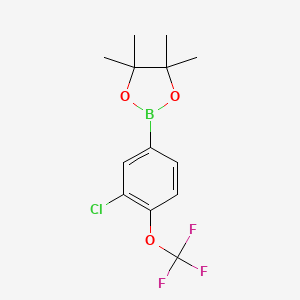

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

Molekularformel |

C13H15BClF3O3 |

|---|---|

Molekulargewicht |

322.52 g/mol |

IUPAC-Name |

2-[3-chloro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3 |

InChI-Schlüssel |

MKQCUYUNHYCSLJ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Aryl Halides

The most common and reliable preparation method involves the palladium-catalyzed borylation of an appropriately substituted aryl halide (usually aryl bromide or chloride) with bis(pinacolato)diboron as the boron source. This method is well-established for synthesizing arylboronic esters including dioxaborolane derivatives.

- Starting material: 3-chloro-4-(trifluoromethoxy)phenyl bromide or chloride

- Boron reagent: bis(pinacolato)diboron (B2pin2)

- Catalyst: Pd(dppf)Cl2·DCM or Pd(OAc)2 with suitable ligands (e.g., SPhos)

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: Typically 80–90 °C

- Reaction time: 12–24 hours under inert atmosphere (N2 or Ar)

This method affords the target compound as a clear oil or solid with yields generally between 70–85%. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) or Pd(OAc)2 + SPhos | Effective for aryl bromides/chlorides |

| Boron reagent | bis(pinacolato)diboron (1.1 equiv) | Stable, commercially available |

| Base | KOAc or K3PO4 (3 equiv) | Facilitates transmetallation |

| Solvent | 1,4-dioxane or THF | Dry, degassed |

| Temperature | 80–90 °C | Elevated for efficient coupling |

| Reaction time | 12–24 hours | Monitored by TLC or NMR |

| Yield | 70–85% | Purified by column chromatography |

This method is described in detail in literature procedures for related compounds and is adaptable to the trifluoromethoxy-substituted phenyl system.

Direct Borylation of Arylboronic Acids with Pinacol

An alternative approach involves the conversion of 3-chloro-4-(trifluoromethoxy)phenylboronic acid to the corresponding pinacol boronate ester via reaction with pinacol under dehydrating conditions.

- Starting material: 3-chloro-4-(trifluoromethoxy)phenylboronic acid

- Reagent: Pinacol (1.05 equiv)

- Additives: Anhydrous magnesium sulfate or molecular sieves to remove water

- Solvent: Dichloromethane or dry THF

- Temperature: Room temperature

- Reaction time: 16 hours stirring under inert atmosphere

The boronic acid and pinacol form the cyclic boronate ester through condensation, with removal of water driving the equilibrium.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Boronic acid | 3-chloro-4-(trifluoromethoxy)phenylboronic acid | Prepared or commercially available |

| Pinacol | 1.05 equiv | Provides the dioxaborolane ring |

| Drying agent | MgSO4 or molecular sieves | Removes water to drive esterification |

| Solvent | Dry dichloromethane or THF | Anhydrous conditions required |

| Temperature | Room temperature | Mild conditions |

| Reaction time | 16 hours | Monitored by NMR or TLC |

| Yield | Typically high (not explicitly reported) | Purified by filtration and chromatography |

This method is useful for preparing the dioxaborolane from the boronic acid intermediate and is referenced in synthetic protocols for related boronate esters.

Synthesis via Palladium-Catalyzed Cross-Coupling of Preformed Boronate Esters

In some cases, the boronate ester is synthesized by cross-coupling of an aryl halide with a preformed boronate ester such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis.

This method is less common for this specific compound but has been demonstrated in related systems where the trifluoromethoxyphenyl moiety is introduced via cross-coupling.

The palladium-catalyzed borylation of aryl halides remains the most versatile and widely used method due to:

- High functional group tolerance including halogens and electron-withdrawing groups like trifluoromethoxy

- Scalability and reproducibility

- Compatibility with various solvents and bases

The direct esterification of boronic acids with pinacol is a complementary method, often employed after boronic acid synthesis to obtain the more stable and easily handled dioxaborolane ester.

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | High yield, broad substrate scope, scalable | Requires palladium catalyst, inert atmosphere | 70–85 |

| Direct esterification of boronic acids | Mild conditions, straightforward | Requires prior boronic acid synthesis | High (not specified) |

| Cross-coupling with preformed boronate esters | Useful for complex substitutions | Less common, requires specialized reagents | Variable |

The preparation of 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is effectively achieved through palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron, followed by purification. Alternatively, the compound can be prepared by esterification of the corresponding boronic acid with pinacol under anhydrous conditions.

These methods are well-documented, reliable, and provide the compound in good yields suitable for further synthetic applications in organic and medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and aryl or vinyl boronic acids.

Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or ethanol are commonly used.

Protodeboronation: Acids such as hydrochloric acid or sulfuric acid are used under mild conditions.

Major Products

Suzuki–Miyaura Coupling: The major products are biaryl compounds.

Protodeboronation: The major product is the corresponding aryl compound without the boron group.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Wirkmechanismus

The primary mechanism of action for 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Electronic Properties

The reactivity of arylboronic esters is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The target compound’s Cl and OCF₃ substituents create a highly electron-deficient aryl ring, accelerating oxidative addition in palladium-catalyzed couplings . Analogs with additional EWGs (e.g., 16f and the compound in ) show even greater reactivity but may require milder conditions to avoid side reactions.

- Electron-Donating Groups (EDGs) : Compounds like 6a (with OCH₃) exhibit reduced reactivity in cross-couplings due to EDG-induced electron density on the ring .

- Steric Effects : Ortho-substituted analogs (e.g., 2-fluoro derivatives in ) face steric hindrance, reducing coupling efficiency compared to the target’s meta- and para-substituents.

Biologische Aktivität

2-(3-Chloro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 870822-81-4) is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C13H15BClF3O3

- Molecular Weight : 322.52 g/mol

- Purity : 95%

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes or receptors involved in disease processes. The presence of the trifluoromethoxy group enhances lipophilicity and may improve cellular uptake and bioactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Preliminary studies suggest that boron-containing compounds exhibit antimicrobial properties. For instance:

- Antitubercular Activity : Compounds structurally related to dioxaborolanes have shown promising activity against Mycobacterium tuberculosis (Mtb), suggesting potential applications in tuberculosis treatment .

- Antimalarial Potential : Similar compounds have been evaluated for their efficacy against malaria parasites. The incorporation of polar functionalities is known to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have indicated that some derivatives can exhibit selective cytotoxicity against cancer cell lines without significantly affecting normal cells. The structure-activity relationship (SAR) analysis highlights that modifications in the chemical structure can enhance or diminish cytotoxic effects .

Case Study 1: Antimalarial Efficacy

In a study evaluating various dioxaborolane derivatives for antimalarial efficacy, it was found that specific structural modifications led to enhanced potency against Plasmodium falciparum. The most effective derivatives demonstrated EC50 values in the low micromolar range (0.004 - 0.395 μM), indicating strong antimalarial potential .

Case Study 2: Antitubercular Activity

Another research effort involved testing a series of dioxaborolane analogs against Mtb strains under various growth conditions. Some compounds exhibited MIC values around 12.5 - 50 μM in different media formulations, suggesting their potential as new antitubercular agents .

Data Summary Table

| Compound Name | CAS Number | Biological Activity | EC50/MIC Values |

|---|---|---|---|

| Dioxaborolane Derivative | 870822-81-4 | Antimalarial | 0.004 - 0.395 μM |

| Dioxaborolane Analog | Various | Antitubercular | 12.5 - 50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.